4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Description
4-[(3aS,4R,9bR)-6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a synthetic cyclopenta[c]quinoline derivative featuring a benzoic acid moiety at the 4-position of the fused bicyclic system. Its stereochemical configuration (3aS,4R,9bR) confers distinct three-dimensional properties, influencing interactions with biological targets or materials.
Properties
IUPAC Name |
4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12-10-13(2)19-18(11-12)16-4-3-5-17(16)20(22-19)14-6-8-15(9-7-14)21(23)24/h3-4,6-11,16-17,20,22H,5H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQLPRPWQWKHCD-UWVAXJGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid generally involves multi-step procedures:
Formation of the cyclopentaquinoline core: : Starting from a suitable cyclopentanone derivative, it undergoes a series of condensation reactions to form the core structure.
Introduction of substituents: : Dimethyl groups are typically introduced via alkylation reactions using reagents like methyl iodide.
Attachment of benzoic acid moiety: : This step often involves esterification or amide coupling reactions, employing reagents such as benzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods often scale up these laboratory protocols with optimizations to ensure efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can significantly enhance the reproducibility and scalability of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the methyl groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: : The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, alkyl, and nitro groups introduced via corresponding halides and nitrating mixtures.
Major Products
The primary products from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., alcohols), and various substituted analogs with altered functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Organic Synthesis: : Acts as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Used to study the inhibition mechanisms of certain enzymes due to its structural similarity to enzyme substrates.
Receptor Binding Studies: : Investigated for its ability to bind to specific biological receptors, aiding in drug discovery.
Medicine
Pharmacology: : Explored for its potential therapeutic effects due to its unique structural properties.
Diagnostic Agents: : Considered in the development of diagnostic tools for imaging and detection.
Industry
Polymer Science: : Incorporated into polymer backbones to enhance material properties.
Dye Manufacture: : Used in the synthesis of complex dyes due to its aromatic structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. By mimicking or inhibiting natural substrates, it can modulate biological pathways. The cyclopentaquinoline core plays a crucial role in these interactions, often fitting into the active site of enzymes or binding pockets of receptors with high affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and its analogs:
Key Insights :
Electron-Donating Groups (CH₃, OCH₂CH₃): The target’s 6,8-dimethyl substituents likely elevate logP, favoring passive diffusion, whereas the ethoxy group in ’s compound introduces steric bulk and moderate polarity .
Synthesis Challenges :
- Yields for analogs with 8-position modifications (21–23%) indicate steric or electronic hurdles during cyclization or functionalization steps. The target’s dual methyl groups may pose similar challenges, though specific data are unavailable .
Spectral Signatures :
- The benzoic acid proton resonates near δ 12.8–12.9 in all analogs, confirming its presence. Aromatic proton shifts vary with substituent electronic effects (e.g., δ 6.62 for acetyl vs. δ 6.74 for methyl in the target) .
Purity and Applications: The 98% purity of the ethoxy-substituted analog () highlights the feasibility of obtaining high-purity cyclopentaquinoline derivatives, critical for pharmaceutical development .
Biological Activity
The compound 4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of quinoline derivatives, characterized by a fused cyclopenta[c]quinoline structure with a benzoic acid moiety. The stereochemistry at specific carbon centers (3aS, 4R, 9bR) contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N |
| Molecular Weight | 253.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can inhibit key enzymes involved in cellular processes. For instance, it has been reported to inhibit neurolysin and angiotensin-converting enzyme activity .
- Effects on Protein Degradation Systems : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting protein degradation in human cells .
- Cytotoxicity and Antiproliferative Effects : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines while showing minimal toxicity in normal fibroblast cells .
Case Studies
- Study on Proteasome Activity : A study evaluated the effects of benzoic acid derivatives on proteasomal chymotrypsin-like activity. The results indicated that certain derivatives significantly enhanced proteasome function at concentrations as low as 5 µM without inducing cytotoxicity .
- Antioxidant Activity Assessment : Another investigation assessed the antioxidant potential of this compound through DPPH radical scavenging assays. The results suggested a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .
- In Vivo Studies : Animal studies have indicated that this compound may exhibit anti-inflammatory properties by modulating cytokine production in response to inflammatory stimuli .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example, silica gel flash chromatography with petroleum ether/EtOAc (1:1) and 0.1% AcOH is effective for purification, as demonstrated for structurally similar cyclopentaquinoline derivatives (yield: 62–69%) . Low yields in intermediate steps may be addressed by optimizing reaction time, temperature (e.g., 50°C for hydrolysis ), and stoichiometry of reagents like lithium hydroxide.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) can resolve stereochemistry and substituent effects, such as methyl groups at C6/C8 and benzoic acid protons (δ ~12.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides accurate mass validation (e.g., [M + H]+ calculated vs. observed m/z deviations <0.0004) .
- Chromatography : TLC (Rf ~0.3–0.5 in EtOAc/petroleum ether) and HPLC ensure purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at C6/C8 or benzoic acid derivatives) influence biological activity in protein-RNA interaction studies?
- Methodology :
- Comparative SAR Analysis : Replace methyl groups at C6/C8 with ethoxy or acetyl groups (see derivatives in ). Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Bifunctional Conjugates : Link the benzoic acid moiety to RNA-binding modules (e.g., via amide coupling) to enhance target engagement, as shown for LIN28–let-7 inhibition .
Q. What strategies resolve contradictory biological activity data across assay platforms?
- Methodology :
- Assay Optimization : Vary buffer conditions (e.g., pH, ionic strength) to stabilize protein-RNA complexes.
- Stereochemical Validation : Confirm enantiopurity using chiral HPLC or X-ray crystallography, as stereochemistry (3aS,4R,9bR) is critical for activity .
- Orthogonal Assays : Cross-validate with fluorescence polarization (FP) and electrophoretic mobility shift assays (EMSA) .
Q. How can advanced catalysts (e.g., MCM-41) improve the synthesis of cyclopentaquinoline scaffolds?
- Methodology :
- Heterogeneous Catalysis : Use MCM-41(H) mesoporous catalysts to enhance regioselectivity in cyclization steps, reducing byproducts (e.g., for benzazepine derivatives ).
- Microwave-Assisted Synthesis : Accelerate reaction times for thermally sensitive intermediates .
Q. What computational methods predict the compound’s binding mode to RNA or protein targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with LIN28 cold-shock domains.
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
